molecular formula C7H7NO2 B102947 4-Hydroxybenzaldehyde oxime CAS No. 699-06-9

4-Hydroxybenzaldehyde oxime

Cat. No. B102947
CAS RN: 699-06-9
M. Wt: 137.14 g/mol
InChI Key: QDAQNVSBYCWTML-UHFFFAOYSA-N
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Description

4-Hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO2 . It belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids . It is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins .


Synthesis Analysis

The synthesis of 4-Hydroxybenzaldehyde oxime involves the condensation of 4-hydroxyl benzaldehyde oxime (HBO), formaldehyde (F), and p-amino, p-nitro, p-hydroxy substituted acetophenones (A) under different conditions . The polymers synthesized from these reactions have shown excellent antifungal activities as well as good thermal stability .


Molecular Structure Analysis

The molecular weight of 4-Hydroxybenzaldehyde oxime is 137.14 . The IUPAC Standard InChI is InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H .


Chemical Reactions Analysis

4-Hydroxybenzaldehyde can react with dimethyl sulfate to produce anisaldehyde, react with acetaldehyde to produce p-hydroxycinnamaldehyde, and further oxidize to produce cinnamic acid .


Physical And Chemical Properties Analysis

4-Hydroxybenzaldehyde oxime has a density of 1.2±0.1 g/cm3, a boiling point of 277.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.5±3.0 kJ/mol and a flash point of 162.7±11.9 °C .

Scientific Research Applications

  • Scientific Field : Anticancer Drug Development
  • Summary of the Application : Oxime and oxime ether moieties are critical in enhancing the physicochemical and anticancer properties of structurally diverse molecular frameworks . They contribute to the design of molecules, modulation of biological activities, computational modeling, and structure-activity relationship studies .
  • Methods of Application or Experimental Procedures : An extensive literature search was conducted across three databases, including PubMed, Google Scholar, and Scifinder . The search focused on various combinations of keywords or their synonyms, related to the anticancer activity of oximes and oxime ethers, structure-activity relationships, mechanism of action, as well as molecular dynamics and docking studies .
  • Results or Outcomes : The study resulted in a comprehensive overview of how oximes and oxime ethers impact antitumor activities within a wide range of structural frameworks . This report represents one of the rare and fully comprehensive assessments of the anticancer potential of this group of molecules across diverse molecular scaffolds .

    Scientific Field

    Organic Chemistry

    • Summary of the Application : Oximes are organic compounds that are usually generated by the reaction of hydroxylamine with aldehydes or ketones . They exist as colorless crystals or as thick liquids and are poorly soluble in water .
    • Methods of Application or Experimental Procedures : Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine .
    • Results or Outcomes : Oxime formation can be used for the identification of ketone or aldehyde functional groups .

    Scientific Field

    Medicinal Chemistry

    • Summary of the Application : Oxime compounds are used as antidotes for nerve agents . A nerve agent inactivates acetylcholinesterase by phosphorylation .
    • Methods of Application or Experimental Procedures : Oxime compounds can reactivate acetylcholinesterase by attaching to phosphorus, forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule .
    • Results or Outcomes : This mechanism is used to counteract the effects of nerve agents .

    Scientific Field

    Organic Synthesis

    • Summary of the Application : Oxime ethers are versatile precursors in organic synthesis . They are involved in cyclization and metal-catalyzed cross-coupling reactions .
    • Methods of Application or Experimental Procedures : The synthetic applications of oxime ethers are achieved through various chemical reactions, including cyclization and metal-catalyzed cross-coupling reactions .
    • Results or Outcomes : The use of oxime ethers in organic synthesis has led to the creation of a wide range of structurally diverse compounds .

    Scientific Field

    Chemical Industry

    • Summary of the Application : Oximes are used as metal extractants in the chemical industry .
    • Methods of Application or Experimental Procedures : In the process of metal extraction, oximes react with certain metal ions to form complexes, which can then be extracted from the solution .
    • Results or Outcomes : The use of oximes in metal extraction has improved the efficiency and selectivity of these processes .

Safety And Hazards

The safety data sheet for 4-Hydroxybenzaldehyde oxime advises avoiding breathing dust, fume, gas, mist, vapors, and spray. It should be handled only outdoors or in a well-ventilated area. Eye protection, face protection, and protective gloves should be worn when handling this compound .

Future Directions

While specific future directions for 4-Hydroxybenzaldehyde oxime were not found in the search results, it’s worth noting that oximes and their derivatives continue to be a subject of research due to their various biological activities .

properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEARAFLOCEYHX-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzaldehyde oxime

CAS RN

699-06-9
Record name 4-Hydroxybenzaldehyde oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzaldehyde oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
V Ahluwalia, J Kumar, VS Rana, R Singh… - Toxicological & …, 2017 - Taylor & Francis
… All the compounds prepared in the present study have a basic scaffold of 3-ethoxy-4-hydroxybenzaldehyde oxime esterified with different carboxylic acids and were evaluated as …
Number of citations: 12 www.tandfonline.com
B Jerslev, S Larsen - Acta Chemica Scandinavica, 1992 - actachemscand.org
… Preparations of anhydrous (£)-4-hydroxybenzaldehyde oxime … (£)-4-hydroxybenzaldehyde oxime following Kjasr and Rubinstein… (£)-4-hydroxybenzaldehyde oxime. Crystallization of (£)-…
Number of citations: 5 actachemscand.org
NP Chauhan, R Ameta, R Ameta… - Malaysian Polymer …, 2010 - academia.edu
… ABSTRACT: A number of copolymers were synthesized by condensation of 4hydroxybenzaldehyde oxime (HBO), formaldehyde (F) and chloro, bromo, methoxy or methyl substituted …
Number of citations: 18 www.academia.edu
B Jerslev, S Larsen - Acta Chemica Scandinavica, 1991 - actachemscand.org
… a small scale: anhydrous (£)-4-hydroxybenzaldehyde oxime (0.50 g) was dissolved in 10 ml … the monohydrate of (£)-4-hydroxybenzaldehyde oxime. The crystal mass was extracted with …
Number of citations: 7 actachemscand.org
H Goksu, E Orhan - Journal of Chemical Sciences, 2021 - Springer
… 4-hydroxybenzaldehyde was converted to 4-hydroxybenzaldehyde oxime with 80% yield within 10 min (Table 2, entry 7). The electron donor functional groups usually cause a …
Number of citations: 1 link.springer.com
B Jerslev - Acta Chemica Scandinavica, 1994 - actachemscand.org
… Tosylations of anhydrous (E)-4-hydroxybenzaldehyde oxime. … tosylate using anhydrous 4-hydroxybenzaldehyde oxime as the … (E)-4-hydroxybenzaldehyde oxime was made at room …
Number of citations: 1 actachemscand.org
H Baran, E Çil, M Arslan - Russian Journal of Inorganic Chemistry, 2007 - Springer
The reactions of N-dichlorophosphoryl-P-trichlorophosphazene, Cl 3 P=NP(O)Cl 2 , with 1-methylpiperazine, 1-benzylpiperazine, 4-methylpiperidine, 2-methylpiperidine, 4-…
Number of citations: 2 link.springer.com
Z Kong, Z Liu, L Wang - Toxicological & Environmental Chemistry, 1999 - Taylor & Francis
In this paper, Energy of highest occupied molecular orbital (E homo ) of frontier molecular orbital (FMO), molecular connectivity ( n X v ) indices and partition coefficients (K ow ) of …
Number of citations: 2 www.tandfonline.com
B Bharathiraja, J Jayamuthunagai, M Jayakumar… - researchgate.net
… 4-hydroxybenzaldehyde oxime … -(benzoylamino)manalate, Ethyl7-amino-4hydroxy[1,8] naphthyridine3-carboxylate, 4-hydroxybenzaldehyde oxime, N-(5-hydroxyl[1,8]naphthyridine-2-yl)…
Number of citations: 2 www.researchgate.net
M Sekiya, N Yanaihara, T Masui - Chemical and Pharmaceutical …, 1961 - jstage.jst.go.jp
… on a boiling water bath and then treated as in the case of 4—hydroxybenzaldehyde oxime. The product was recrystallized from CHCla—petr. ether to needles, mp 55~57. …
Number of citations: 10 www.jstage.jst.go.jp

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